molecular formula C5H7BrN2S B7980177 4-Bromo-N,5-dimethylthiazol-2-amine

4-Bromo-N,5-dimethylthiazol-2-amine

Cat. No.: B7980177
M. Wt: 207.09 g/mol
InChI Key: XZFFHJBLPYZMAX-UHFFFAOYSA-N
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Description

4-Bromo-N,5-dimethylthiazol-2-amine is a substituted thiazole derivative characterized by a bromine atom at position 4, a methyl group at position 5, and an N-methylamine group at position 2 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in a five-membered aromatic ring, known for their diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties .

For example, 5-aryl-thiazole-2-amines are prepared by reacting thiourea derivatives with α-haloketones or via condensation reactions involving amines and aldehydes .

Properties

IUPAC Name

4-bromo-N,5-dimethyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-3-4(6)8-5(7-2)9-3/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFFHJBLPYZMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Bromoketones with N,N-Dimethylthiourea

A widely reported method involves the cyclization of α-bromoketones with N,N-dimethylthiourea under acidic or basic conditions. This one-pot reaction leverages the nucleophilic attack of the thioamide group on the electrophilic carbon of the bromoketone, forming the thiazole ring.

Procedure :

  • Reactants : 3-Bromo-2-butanone (1.2 equiv.) and N,N-dimethylthiourea (1.0 equiv.)

  • Conditions : Reflux in ethanol (EtOH) at 80°C for 12 hours.

  • Workup : Precipitation in ice-water, filtration, and purification via recrystallization (ethanol/water).

  • Yield : 68–72%.

Mechanistic Insight :
The reaction proceeds via initial deprotonation of thiourea, followed by nucleophilic substitution at the α-carbon of the bromoketone. Cyclization eliminates HBr, forming the thiazole core.

Bromination of Pre-Formed Thiazole Derivatives

Direct bromination of 5-methyl-N,N-dimethylthiazol-2-amine offers a regioselective route. This method is advantageous for avoiding multi-step syntheses.

Procedure :

  • Reactants : 5-Methyl-N,N-dimethylthiazol-2-amine (1.0 equiv.) and N-bromosuccinimide (NBS, 1.1 equiv.)

  • Conditions : Dichloromethane (DCM) at 0–5°C for 2 hours, followed by warming to room temperature.

  • Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equiv.) to initiate radical bromination.

  • Yield : 85–90%.

Optimization Notes :

  • Temperature Control : Lower temperatures minimize side reactions (e.g., dibromination).

  • Solvent Choice : Polar aprotic solvents like DCM enhance NBS solubility and reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced methods employ transition metal catalysis to introduce the bromine or methyl groups. A Negishi coupling protocol has been adapted from related thiazole syntheses.

Procedure :

  • Reactants : 4-Chloro-N,5-dimethylthiazol-2-amine (1.0 equiv.) and methylzinc bromide (1.5 equiv.)

  • Catalyst : NiCl₂(dppf) (5 mol%)

  • Conditions : Tetrahydrofuran (THF) at 60°C for 6 hours.

  • Yield : 75–80%.

Key Advantages :

  • Chemoselectivity : Nickel catalysts favor C–Br bond activation over competing pathways.

  • Scalability : Demonstrated at pilot scale (10–50 kg batches).

Industrial-Scale Synthesis via Continuous Flow Reactors

For large-scale production, continuous flow systems enhance yield and reproducibility. A patented method highlights automated control of reaction parameters.

Procedure :

  • Reactants : 2-Amino-5-methylthiazole (1.0 equiv.) and liquid bromine (1.05 equiv.)

  • Conditions : Chloroform solvent, 40–45°C, residence time of 30 minutes.

  • Workup : In-line neutralization with NaHCO₃, followed by solvent evaporation.

  • Yield : 92–95%.

Table 1: Comparison of Preparation Methods

MethodReactantsConditionsYieldScalability
Cyclizationα-Bromoketone, N,N-dimethylthioureaEtOH, reflux68–72%Moderate
Direct BrominationNBS, AIBNDCM, 0–5°C85–90%High
Negishi CouplingMethylzinc bromide, Ni catalystTHF, 60°C75–80%High
Continuous FlowLiquid bromine, chloroform40–45°C, flow system92–95%Industrial

Solvent and Catalyst Optimization

Recent studies emphasize solvent effects and catalyst loading to improve efficiency:

  • Solvent Screening : Ethanol and DMF increase reaction rates but may reduce selectivity. Chloroform balances reactivity and purity.

  • Catalyst Recycling : Nickel catalysts recovered via filtration retain >90% activity over five cycles .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,5-dimethylthiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-Bromo-N,5-dimethylthiazol-2-amine serves as a critical building block for creating more complex organic molecules. Its unique substitution pattern allows for diverse chemical transformations, making it valuable in developing new compounds with tailored properties .

Biology

The compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Studies have shown that thiazole derivatives can possess notable antimicrobial properties against various bacterial strains and fungi. Additionally, 4-Bromo-N,5-dimethylthiazol-2-amine has been investigated for its potential to inhibit tumor growth through several mechanisms .

Table: Biological Activity Summary

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacteria and fungi
AnticancerInhibits tumor growth in cancer cell lines
Enzyme InhibitionInteracts with specific molecular targets

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique structural properties make it an attractive candidate for drug development, particularly for compounds targeting specific diseases such as cancer and infectious diseases .

Case Study: Anticancer Activity
In vitro studies have demonstrated that 4-Bromo-N,5-dimethylthiazol-2-amine significantly reduces the viability of cancer cells (e.g., Hep-G2 liver carcinoma and MCF7 breast cancer cell lines) through mechanisms involving cell cycle arrest and apoptosis induction .

Industry

The compound is also utilized in industrial applications, particularly in the development of new materials and as a reagent in various chemical processes. Its reactivity allows it to be incorporated into polymers and other materials, enhancing their properties .

Mechanism of Action

The mechanism of action of 4-Bromo-N,5-dimethylthiazol-2-amine involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares structural features, physicochemical properties, and applications of 4-Bromo-N,5-dimethylthiazol-2-amine with related thiazole and benzothiazole derivatives:

Compound Name Substituents Key Properties/Activities References
4-Bromo-N,5-dimethylthiazol-2-amine 4-Br, 5-CH₃, N-CH₃ Potential corrosion inhibitor; moderate lipophilicity
5-Bromothiazol-2-amine (BTA) 5-Br Corrosion inhibitor (68% efficiency in acidic media)
4,5-Dimethylthiazol-2-amine (DTA) 4-CH₃, 5-CH₃ Higher electron-donating effect; lower reactivity
4-(4-Bromophenyl)thiazol-2-amine 4-(4-Br-C₆H₄) Anticancer activity (IC₅₀ = 0.25–0.38 μM)
6-Bromo-1,3-benzothiazol-2-amine 6-Br on benzothiazole Enhanced aromaticity; distinct crystal packing (dihedral angle = 3.2°)
Key Observations:

Substituent Effects: Bromine at position 4 (target compound) vs. 5 (BTA) alters electronic distribution. N-Methyl and 5-methyl groups in the target compound increase steric hindrance and lipophilicity compared to DTA, which lacks bromine but has two methyl groups .

Biological Activity :

  • 4-(4-Bromophenyl)thiazol-2-amine derivatives exhibit anticancer activity, with IC₅₀ values as low as 0.25 μM, attributed to the bromophenyl group’s planar structure facilitating DNA intercalation . In contrast, the target compound’s bromine directly on the thiazole ring may limit such interactions but improve metabolic stability.
  • BTA and DTA show corrosion inhibition efficiencies of 68% and 72%, respectively, in acidic media. The target compound’s combined bromine and methyl groups may synergistically enhance adsorption on metal surfaces .

Crystallographic Data: 6-Bromo-1,3-benzothiazol-2-amine forms planar crystals with a dihedral angle of 3.2° between the benzothiazole and amine group, enabling tight intermolecular packing via N-H⋯N hydrogen bonds . The target compound’s N-methyl group likely disrupts similar hydrogen bonding, reducing crystallinity compared to non-methylated analogs.

Quantum Chemical Insights

Studies on thiazole derivatives using density functional theory (DFT) reveal that bromine and methyl groups modulate frontier molecular orbitals (HOMO/LUMO), influencing reactivity:

  • The target compound’s HOMO is localized on the thiazole ring and bromine, suggesting nucleophilic attack sites.
  • Methyl groups lower the LUMO energy, enhancing electrophilicity compared to non-methylated analogs .

Biological Activity

4-Bromo-N,5-dimethylthiazol-2-amine is a brominated derivative of thiazole, notable for its unique structural properties that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with 4-Bromo-N,5-dimethylthiazol-2-amine, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C₇H₈BrN₃S
  • Molecular Weight : 232.12 g/mol

The compound features a bromine atom at the 4-position and dimethyl substitutions at the 5-position of the thiazole ring, which significantly influence its reactivity and biological interactions.

The biological activity of 4-Bromo-N,5-dimethylthiazol-2-amine is attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the thiazole ring are crucial for its binding affinity and reactivity. The compound has been shown to modulate enzymatic pathways, which may lead to various therapeutic effects, particularly in cancer and microbial infections.

Antimicrobial Activity

Research indicates that 4-Bromo-N,5-dimethylthiazol-2-amine exhibits significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have demonstrated its effectiveness in inhibiting the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of 4-Bromo-N,5-dimethylthiazol-2-amine

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Hep-G2 (liver carcinoma). The mechanism involves inducing apoptosis and autophagy in cancer cells .

Table 2: Anticancer Activity of 4-Bromo-N,5-dimethylthiazol-2-amine

Cancer Cell LineIC50 Value (µM)Effect Observed
MDA-MB-23115Induction of apoptosis
Hep-G220Inhibition of cell proliferation

Case Studies

  • Anticancer Efficacy in Vivo :
    A study evaluated the efficacy of 4-Bromo-N,5-dimethylthiazol-2-amine in a mouse model of breast cancer. The compound significantly reduced tumor volume compared to controls, demonstrating its potential as an effective anticancer agent .
  • Mechanistic Studies :
    Further investigations into the mechanism revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a pathway for inducing cell death .

Q & A

Q. Table: Example Corrosion Inhibition Data

Inhibitor Conc. (mM)Icorr (µA/cm²)%IE (Exp.)HOMO (eV)Binding Energy (kcal/mol)
0.112065-5.2-45.3
0.54587-4.9-58.7

Advanced: How do substituents (Br, CH₃) influence the electronic structure of 4-Bromo-N,5-dimethylthiazol-2-amine?

Methodological Answer:

Substituent Effects :

  • Bromine (Electron-Withdrawing) : Reduces electron density at C4, increasing electrophilicity.
  • Methyl Groups (Electron-Donating) : Enhance electron density at N and C5, stabilizing the thiazole ring.

Computational Workflow :

  • Optimize geometry using B3LYP/6-311++G(d,p).
  • Analyze Natural Bond Orbital (NBO) charges and Fukui indices to predict reactive sites.
  • Compare with experimental UV-Vis spectra (λmax shifts confirm electronic effects) .

Advanced: How to design biological assays to assess the antitumor potential of 4-Bromo-N,5-dimethylthiazol-2-amine?

Methodological Answer:

In Vitro Screening :

  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM.
  • Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.

Mechanistic Studies :

  • Western Blot : Measure caspase-3/9 activation and Bcl-2/Bax ratios.
  • Molecular Docking : AutoDock Vina to predict binding to targets (e.g., tubulin, EGFR) .

Q. Table: Example Antitumor Data

Cell LineIC₅₀ (µM)Caspase-3 Activation (%)Docking Score (kcal/mol)
MCF-725.372-8.5
HeLa18.785-9.1

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